1-(2-Chloranyl-3-methyl-phenyl)ethanol
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Overview
Description
1-(2-Chloranyl-3-methyl-phenyl)ethanol is an organic compound with the molecular formula C9H11ClO. It is characterized by the presence of a chloranyl group and a methyl group attached to a phenyl ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloranyl-3-methyl-phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloranyl-3-methyl-phenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chloranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl ethanol derivatives.
Scientific Research Applications
1-(2-Chloranyl-3-methyl-phenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloranyl-3-methyl-phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 1-(2-Chloro-4-methyl-phenyl)ethanol
- 1-(2-Chloro-3-ethyl-phenyl)ethanol
- 1-(2-Chloro-3-methyl-phenyl)propanol
Comparison: 1-(2-Chloranyl-3-methyl-phenyl)ethanol is unique due to the specific positioning of the chloranyl and methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,1-2H3 |
InChI Key |
NDTUMMVKXZNAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)Cl |
Origin of Product |
United States |
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